molecular formula C9H15Cl2N3 B13593960 2-Cyclobutyl-4-hydrazinylpyridinedihydrochloride

2-Cyclobutyl-4-hydrazinylpyridinedihydrochloride

Cat. No.: B13593960
M. Wt: 236.14 g/mol
InChI Key: XKLJHNXJJPLWIL-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-hydrazinylpyridine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a pyridine ring, along with a hydrazinyl group and two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

2-Cyclobutyl-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of enzymes or the disruption of cellular processes. The cyclobutyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyridine dihydrochloride: This compound has a similar structure but lacks the cyclobutyl group.

    4-Hydrazinopyridine hydrochloride: Another similar compound with a hydrazinyl group attached to the pyridine ring.

Uniqueness

2-Cyclobutyl-4-hydrazinylpyridine dihydrochloride is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other hydrazinylpyridine derivatives and may contribute to its potential therapeutic and industrial applications.

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

(2-cyclobutylpyridin-4-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c10-12-8-4-5-11-9(6-8)7-2-1-3-7;;/h4-7H,1-3,10H2,(H,11,12);2*1H

InChI Key

XKLJHNXJJPLWIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)NN.Cl.Cl

Origin of Product

United States

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